![molecular formula C25H38O5 B2952074 7,12 Diketolithocholic acid methyl ester CAS No. 10538-66-6](/img/structure/B2952074.png)
7,12 Diketolithocholic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7,12 Diketolithocholic acid methyl ester” is a derivative of “7,12-Diketolithocholic acid”, which is a bile acid . Plasma levels of 7,12-diketolithocholic acid are increased in patients with cholestasis . It’s also known as the methyl ester of Nutriacholic Acid, which is a derivative of Lithocholic Acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C25H38O5 . The molecular weight is 418.57 . The molecular structure of the parent compound, “7,12-Diketolithocholic acid”, is represented by the systematic name 3α-Hydroxy-7,12-dioxo-5β-cholan-24-oic Acid .
Mechanism of Action
Target of Action
It is a bile acid derivative, and bile acids are known to interact with various receptors and enzymes involved in lipid metabolism .
Mode of Action
It is known to have anti-inflammatory effects in the body . It is also considered an important factor in regulating lipid metabolism and has certain effects on cholesterol metabolism and gallstone formation .
Biochemical Pathways
As a bile acid derivative, it is likely involved in lipid digestion and absorption, cholesterol homeostasis, and the regulation of several metabolic pathways .
Pharmacokinetics
The compound is a yellow crystal that is sensitive to light and heat and degrades under oxidative conditions . Its solubility in methanol and water is low .
Result of Action
It is known to have anti-inflammatory effects and is considered an important factor in regulating lipid metabolism .
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include light, heat, and oxidative conditions . The compound is chemically unstable and should be avoided from long-term exposure to light and heat .
properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,23,26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,23+,24+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCNWQOSYVVSNW-YPFJJNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.